2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile

Description

Nomenclature and Structural Identification

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile possesses a complex nomenclature system that reflects its sophisticated molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetonitrile, which systematically describes the positioning of each functional group within the molecular framework. The Chemical Abstracts Service has assigned the unique registry number 1017778-50-5 to this compound, providing an unambiguous identifier for research and commercial applications. The PubChem database catalogues this molecule under the Compound Identification Number 46737586, facilitating access to computational and experimental data.

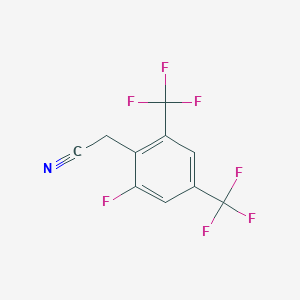

The molecular structure consists of a benzene ring substituted with two trifluoromethyl groups at the 4 and 6 positions, a fluorine atom at the 2 position, and an acetonitrile group extending from the 1 position of the aromatic ring. The molecular formula C₁₀H₄F₇N indicates the presence of ten carbon atoms, four hydrogen atoms, seven fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 271.13 grams per mole. The International Chemical Identifier for this compound is InChI=1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2, while the corresponding InChI Key is MIQUUQQQMNXLDS-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation of this compound is Fc1cc(cc(c1CC#N)C(F)(F)F)C(F)(F)F, which provides a linear notation for the three-dimensional molecular structure. This representation clearly indicates the connectivity between atoms and the positioning of the highly electronegative fluorine substituents throughout the molecule.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of organofluorine chemistry, which began to flourish in the early twentieth century with the pioneering work of researchers like Frédéric Swarts. Swarts, who first described the synthesis of trifluoroacetonitrile in 1922, established fundamental methodologies for incorporating fluorine into organic molecules that would eventually enable the creation of complex polyfluorinated compounds. The synthetic approaches developed during this early period laid the groundwork for modern fluorination techniques that make the preparation of highly substituted fluorinated aromatics possible.

The specific compound this compound represents an evolution in synthetic organofluorine chemistry that reflects advances in both fluorination methodology and the understanding of structure-property relationships in fluorinated molecules. While the exact date of first synthesis is not documented in available literature, the compound appears in modern chemical databases as a research tool and pharmaceutical intermediate, suggesting its development occurred within the context of contemporary medicinal chemistry research. The availability of this compound through multiple commercial suppliers indicates its recognition as a valuable building block for further synthetic transformations.

The emergence of such heavily fluorinated aromatic nitriles coincides with the pharmaceutical industry's growing appreciation for fluorine's unique properties in drug design. The strategic placement of fluorine atoms and trifluoromethyl groups in this molecule reflects modern understanding of how fluorine substitution can modulate molecular properties including metabolic stability, membrane permeability, and binding affinity to biological targets. This compound exemplifies the sophisticated approach to fluorine incorporation that characterizes contemporary organofluorine chemistry.

Classification within Fluorinated Organic Compounds

This compound belongs to the class of polyfluorinated aromatic compounds, specifically categorized as a fluorinated phenylacetonitrile derivative. Within the broader taxonomy of organofluorine compounds, this molecule represents a highly substituted aromatic system containing both direct carbon-fluorine bonds and trifluoromethyl functional groups. The compound falls under the classification of perfluoroalkyl-substituted aromatics, where the aromatic ring bears multiple trifluoromethyl groups that significantly alter the electronic and physical properties of the base phenylacetonitrile structure.

The molecular architecture places this compound within the specialized category of fluorinated building blocks used in pharmaceutical and materials chemistry. The presence of the nitrile functional group classifies it further as a fluorinated organic nitrile, a subset of compounds particularly valuable for synthetic elaboration due to the versatile reactivity of the cyano group. The strategic positioning of fluorine substituents around the aromatic ring creates a highly electron-deficient system that exhibits unique reactivity patterns compared to non-fluorinated analogs.

From a structural chemistry perspective, this compound demonstrates the principles of multiple fluorine substitution effects on aromatic systems. The trifluoromethyl groups at the 4 and 6 positions, combined with the fluorine atom at the 2 position, create a substitution pattern that maximizes the electron-withdrawing effects throughout the aromatic ring. This substitution pattern is particularly significant in the context of bioactive molecule design, where fluorine incorporation often enhances metabolic stability and modulates biological activity.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its individual molecular properties to encompass broader principles of fluorine's influence on organic compound behavior. This molecule serves as an exemplary case study for understanding how multiple fluorine substituents can be strategically incorporated into aromatic systems to achieve desired physicochemical properties. The compound's structure demonstrates the successful integration of different types of carbon-fluorine bonds, including both direct aromatic carbon-fluorine bonds and trifluoromethyl groups, within a single molecular framework.

The unique electronic properties imparted by the extensive fluorination make this compound particularly valuable for investigating structure-activity relationships in medicinal chemistry. The electron-withdrawing nature of the multiple fluorine substituents significantly alters the electronic density distribution throughout the aromatic ring and affects the reactivity of the acetonitrile side chain. These electronic modifications can translate into enhanced binding interactions with biological targets, improved metabolic stability, and altered pharmacokinetic properties when the compound is incorporated into bioactive molecules.

Research applications of this compound highlight its utility in asymmetric synthesis methodologies, particularly in the development of chiral fluorinated building blocks. Recent studies have demonstrated the use of related fluorinated arylacetonitriles in palladium-catalyzed asymmetric allylic alkylation reactions and copper-catalyzed asymmetric Mannich reactions, where the fluorine substituents play crucial roles in controlling stereoselectivity and reaction outcomes. These applications underscore the growing importance of polyfluorinated aromatics in the development of enantioselective synthetic methodologies.

The compound also represents significant advancement in synthetic organofluorine chemistry methodology, as its successful preparation requires sophisticated fluorination techniques capable of introducing multiple fluorine-containing functional groups with precise regioselectivity. The availability of this compound through commercial sources indicates the maturation of synthetic methodologies for creating complex polyfluorinated molecules. This accessibility enables researchers to explore the compound's applications in diverse fields including materials science, where fluorinated aromatics often exhibit unique properties such as enhanced thermal stability and modified surface characteristics.

Properties

IUPAC Name |

2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUUQQQMNXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CC#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220999 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-50-5 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, carboxylic acids, and substituted phenylacetonitriles .

Scientific Research Applications

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence various biochemical pathways and molecular processes, leading to its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key properties of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile and its analogs:

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The target compound’s dual -CF₃ groups and fluorine atom create a highly electron-deficient aromatic ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) compared to analogs like 3-(Trifluoromethyl)phenylacetonitrile, which has only one -CF₃ group .

Hazard Profiles and Handling

- The target compound’s UN3276 classification distinguishes it from 3-(Trifluoromethyl)phenylacetonitrile (UN1992), which is primarily flammable rather than toxic .

- Derivatives like 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid exhibit milder hazards (e.g., skin/eye irritation) compared to the parent nitrile .

Availability and Commercial Status

While Thermo Scientific Alfa Aesar offers the compound (97% purity, 250 mg), CymitQuimica has discontinued its production, highlighting supply chain variability . In contrast, analogs like 3-(Trifluoromethyl)phenylacetonitrile remain widely available .

Biological Activity

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (C10H4F7N) is a fluorinated organic compound notable for its unique structural characteristics, including multiple trifluoromethyl groups. These features contribute to its potential biological activities and applications in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances lipophilicity, allowing the compound to influence biochemical pathways effectively. Research indicates that these interactions can modulate enzyme activity and receptor binding, which is critical for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of Staphylococcus aureus (MRSA and VRSA). For instance, a study demonstrated that derivatives of trifluoromethyl-substituted compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against these pathogens, showcasing significant potential as antibacterial agents .

Selectivity and Efficacy

The selectivity of this compound for specific biological targets has been a focal point in research. Compounds with similar structures have shown improved selectivity for certain kinases, such as GRK2, while minimizing activity against others like GRK1 and ROCK1. This selectivity is crucial for developing therapeutics with fewer side effects .

Cytotoxicity Studies

Cytotoxicity assessments in vitro reveal that some derivatives maintain a high selectivity index, indicating their potential safety profile for therapeutic applications. For example, compounds exhibiting MIC values below 1 µg/mL against Vero cells suggest a favorable therapeutic window .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | Similar fluorinated structure | Moderate antimicrobial activity |

| 4-(Trifluoromethyl)phenylacetonitrile | Lacks fluorine substitution | Lower efficacy against MRSA |

| 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine | Contains bipyridine structure | Enhanced kinase inhibition |

The unique substitution pattern in this compound distinguishes it from similar compounds, enhancing its utility in specialized applications within medicinal chemistry.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various fluoro and trifluoromethyl-substituted compounds against MRSA and VRSA strains, this compound derivatives demonstrated superior activity compared to standard antibiotics like vancomycin. The time-kill kinetics indicated that at higher concentrations (10× MIC), these compounds achieved significant bacterial reduction comparable to established treatments .

Case Study: Drug Development Potential

A recent investigation into the structure-activity relationship (SAR) of trifluoromethyl-substituted salicylanilides revealed that modifications leading to increased steric bulk around the active site enhanced selectivity for GRK2 over other kinases. This finding suggests that further exploration of similar modifications in this compound could yield compounds with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or cyanation of fluorinated aryl precursors. For example, halogen exchange (e.g., F⁻ substitution on chlorinated intermediates) under anhydrous conditions with catalysts like CuCN . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Yield optimization requires factorial design experiments to assess interactions between variables (e.g., temperature vs. catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- 19F NMR : Critical for identifying fluorine environments and confirming substitution patterns (e.g., distinguishing para vs. meta trifluoromethyl groups) .

- GC-MS : Validates purity (>97% by GC) and detects byproducts like unreacted precursors or dehalogenated derivatives .

- FT-IR : Confirms nitrile (-C≡N) stretching vibrations (~2250 cm⁻¹) and trifluoromethyl (-CF₃) symmetric/asymmetric stretches .

Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Fluorine’s electronegativity deactivates the aromatic ring, directing nucleophilic attacks to specific positions. Computational tools (e.g., DFT calculations) model charge distribution to predict regioselectivity. Experimental validation involves competing reactions with nucleophiles (e.g., amines, thiols) under controlled conditions .

Advanced Research Questions

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodology :

- Cross-validation : Compare NMR chemical shifts with X-ray-derived bond lengths to identify discrepancies (e.g., dynamic effects in solution vs. solid state).

- Theoretical frameworks : Link observations to concepts like steric hindrance or solvent effects. For example, bulky trifluoromethyl groups may cause NMR signal splitting not observed in crystallography due to restricted rotation .

Q. What strategies optimize the compound’s stability in biological assays, given its susceptibility to hydrolysis?

- Methodology :

- Protective group chemistry : Introduce temporary blocking groups (e.g., silyl ethers) for nitrile moieties during in vitro studies .

- Solvent selection : Use aprotic solvents (e.g., DMSO) to minimize hydrolysis. Stability assays under varying pH and temperature quantify degradation rates .

Q. How do computational models (e.g., COMSOL Multiphysics) enhance process control in scaled-up synthesis?

- Methodology :

- AI-driven simulations : Train models on small-scale reaction data to predict heat transfer, mixing efficiency, and byproduct formation in reactors. Real-time adjustments (e.g., cooling rates) are automated using feedback loops .

- Sensitivity analysis : Identify critical parameters (e.g., pressure, stirring speed) affecting yield and purity .

Q. What mechanisms explain unexpected byproducts during fluorination steps, and how can they be suppressed?

- Methodology :

- Mechanistic studies : Use isotopic labeling (e.g., 18F) to trace fluorine incorporation pathways.

- Side reaction mapping : GC-MS and LC-NMR identify intermediates like defluorinated species or dimerization products. Adjusting reagent addition order (e.g., slow addition of fluorinating agents) minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.